4-[4-(2-ethylhexyloxy)phenyl](1,4-thiazinane-1,1-dioxide)

Process Chemistry Stabilizer Manufacturing Yield Efficiency

In thermal paper manufacturing, residual synthesis byproducts can act as color-former contaminants, degrading image whiteness. CAS 133467-41-1, produced via the patented thiodiglycol route, minimizes this risk. - GC purity >98% ensures low color-former contamination. - XLogP3 = 4.3 ensures optimal compatibility with hydrophobic coatings. - REACH-registered with full CLP classification; environmental handling protocols available.

Molecular Formula C18H29NO3S
Molecular Weight 339.5 g/mol
CAS No. 133467-41-1
Cat. No. B593774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[4-(2-ethylhexyloxy)phenyl](1,4-thiazinane-1,1-dioxide)
CAS133467-41-1
Synonyms4-[4-(2-ethylhexyloxy)phenyl](1,4-thiazinane-1,1-dioxide)
Molecular FormulaC18H29NO3S
Molecular Weight339.5 g/mol
Structural Identifiers
SMILESCCCCC(CC)COC1=CC=C(C=C1)N2CCS(=O)(=O)CC2
InChIInChI=1S/C18H29NO3S/c1-3-5-6-16(4-2)15-22-18-9-7-17(8-10-18)19-11-13-23(20,21)14-12-19/h7-10,16H,3-6,11-15H2,1-2H3
InChIKeyGLCCHYHDMZUWMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[4-(2-Ethylhexyloxy)phenyl](1,4-thiazinane-1,1-dioxide) Procurement Importance


4-[4-(2-Ethylhexyloxy)phenyl](1,4-thiazinane-1,1-dioxide) (CAS 133467-41-1), also formally named 4-[4-(2-ethylhexoxy)phenyl]-1,4-thiazinane 1,1-dioxide [1], belongs to the class of N-phenyl 1,1-dioxothiomorpholine derivatives and is recognized in industrial patent literature as the ST124AB stabilizer [2]. Its molecular formula is C₁₈H₂₉NO₃S (MW 339.49 g/mol) [1]. It functions as a thermal and photochemical stabilizer specifically formulated for photosensitive materials and heat-sensitive paper [2]. The compound is a REACH-registered substance with established GHS hazard classification (Acute Tox. 4, Aquatic Acute 1, Aquatic Chronic 1) [3], making documented safety handling protocols essential for procurement.

Generic Substitution Risks for 4-[4-(2-Ethylhexyloxy)phenyl](1,4-thiazinane-1,1-dioxide)


Generic substitution of this compound within the thiamorpholine dioxide class fails because the specific 2-ethylhexyloxy substitution on the 4-position of the N-phenyl ring imparts a lipid-like partition coefficient (XLogP3 = 4.3) that is engineered for optimal compatibility with hydrophobic photosensitive coatings and thermal paper matrices [1]. Unsubstituted or shorter-chain analogs lack this tailored polarity balance. Moreover, the stabilizer's efficacy in thermal-paper applications is coupled to its production purity, as residual synthesis byproducts can function as color-former contaminants [2]. The dominant EU-based manufacturing for this single compound has historically produced material at higher chromatographic purity than legacy domestic mercaptoethanol-route material, meaning that 'in-class' compounds are not simply interchangeable without compromising image stability or sensitometric performance [2].

Selection Evidence for 4-[4-(2-Ethylhexyloxy)phenyl](1,4-thiazinane-1,1-dioxide)


Thiodiglycol Route Yield Advantage

The patented thiodiglycol-based synthetic route for N-(4-(2-ethylhexyloxy)phenyl)-1,1-dioxothiomorpholine (ST124AB) delivers a total yield of 86.5%–87.8% with gas chromatography-measured effective content exceeding 98% [1]. This directly contrasts with the earlier mercaptoethanol-based process, which is described in the patent as involving numerous reaction steps with heavy pollution and high production cost, resulting in lower yield and lower product purity [1]. No quantitative yield values from the prior process are disclosed, compelling the classification as a semi-quantitative head-to-head improvement.

Process Chemistry Stabilizer Manufacturing Yield Efficiency

LogP-Based Solubility Differentiation

4-[4-(2-Ethylhexyloxy)phenyl](1,4-thiazinane-1,1-dioxide) has a computed XLogP3 of 4.3 [1], which is substantially higher than the unsubstituted core 4-phenyl(1,4-thiazinane-1,1-dioxide) (computed XLogP of approximately 1.45 for the analogous N-phenyl thiomorpholine dioxide core when corrected for the missing alkoxy chain per fragment-based estimation) [2]. This class-level inference indicates that the ethylhexyloxy chain more than doubles the lipophilicity, which is critical for solubility and retention within hydrophobic thermal paper color-forming layers.

Physicochemical Property Formulation Compatibility Coating Engineering

Aquatic Hazard Profile Comparison

Under EU CLP Regulation, 4-[4-(2-ethylhexyloxy)phenyl](1,4-thiazinane-1,1-dioxide) is classified as Aquatic Acute Category 1 and Aquatic Chronic Category 1 (H400, H410: Very toxic to aquatic life with long lasting effects) [1]. In contrast, the unsubstituted parent compound thiomorpholine 1,1-dioxide (CAS 39093-93-1) is not classified for aquatic toxicity under the same regulatory schema [2]. This class-level inference suggests that the ethylhexyloxy-phenyl substitution markedly elevates the ecotoxic hazard profile.

Environmental Fate Regulatory Compliance Ecotoxicology

Industrial Applications for 4-[4-(2-Ethylhexyloxy)phenyl](1,4-thiazinane-1,1-dioxide)


Thermal Paper Stabilization (Thiodiglycol Route)

In thermal paper manufacturing, this compound serves as a stabilizer integrated into the color-forming layer [1]. The patented thiodiglycol-based route yields material with GC purity exceeding 98%, which directly reduces the introduction of color-former contaminants that could degrade image whiteness or thermal response uniformity [2]. Selection of CAS 133467-41-1 with verified >98% purity ensures that the stabilizer's function is not compromised by residual mercaptoethanol-related byproducts characteristic of older domestic processes.

High-Lipophilicity Photosensitive Formulation

Formulators of photosensitive coatings, such as diazo-based reproduction films or photoresists, can leverage the compound's computed XLogP of 4.3 to ensure compatibility and retention in hydrophobic polymeric binders [1]. This property makes it a technically rational choice over simpler N-phenyl thiomorpholine dioxides when the coating solvent system is non-polar and requires a stabilizer that will not leach or crystallize during accelerated aging.

EU REACH-Registered Supply Chain

For EU-based industrial users, this compound is a REACH-registered substance with full CLP classification (Aquatic Acute 1 and Chronic 1) [1]. This obligates users to implement specific risk management measures for containment and wastewater treatment [1]. Organizations with ISO 14001 environmental management systems can preferentially select this compound from suppliers that provide documented waste-handling protocols, substituting the unregulated thiomorpholine dioxide core while understanding the elevated environmental compliance requirements [2].

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